2-(2-Aminoethylamino)-5-nitropyridine is a bifunctional building block characterized by an electron-deficient nitropyridine core coupled with a highly nucleophilic, flexible ethylenediamine side chain. In procurement and material selection, it is primarily evaluated for its dual reactivity and specific physicochemical properties. The primary aliphatic amine allows for rapid coupling in solid-phase synthesis and polymer cross-linking, while the nitropyridine moiety provides distinct UV-Vis absorption, electron-withdrawing characteristics, and basicity. These properties make it a specialized precursor for combinatorial library synthesis (particularly for guanidines), a basic matrix for negative-mode MALDI-TOF mass spectrometry of acidic lipids, and a reactive nonlinear optical (NLO) chromophore for vapor-deposited polymers .
Substituting 2-(2-Aminoethylamino)-5-nitropyridine with simpler analogs, such as 2-amino-5-nitropyridine or standard aliphatic diamines, compromises critical application-specific performance. In MALDI-TOF mass spectrometry, replacing it with standard acidic matrices like 2,5-dihydroxybenzoic acid (DHB) fails to adequately deprotonate phospholipids, leading to severe spectral overlap and poor negative-ion sensitivity ,[1]. In polymer fabrication, using non-reactive NLO dopants (e.g., Disperse Red 1) instead of this bifunctional amine prevents covalent incorporation into epoxy matrices during chemical vapor deposition. This lack of covalent anchoring results in rapid relaxation of the electric-field-induced molecular alignment, destroying the material's electro-optic properties shortly after poling [2].
When analyzing complex phospholipid mixtures via MALDI-TOF MS, the choice of matrix dictates ionization efficiency. Standard acidic matrices like 2,5-dihydroxybenzoic acid (DHB) strongly favor protonation, which suppresses the negative-ion signal of acidic phospholipids and complicates spectra with multiple adducts. 2-(2-Aminoethylamino)-5-nitropyridine acts as a basic matrix that actively promotes the deprotonation of phosphate headgroups. Compared to DHB baselines, the use of basic nitropyridine matrices significantly increases the relative abundance of [M-H]- species, reducing spectral complexity and enabling the conclusive identification of phosphatidylethanolamines (PEs) and other minor lipid classes , [1].
| Evidence Dimension | Negative-ion [M-H]- signal dominance |
| Target Compound Data | Virtually exclusive deprotonated species generation |
| Comparator Or Baseline | DHB (Acidic matrix): Weak negative-ion signals and complex adduct overlaps |
| Quantified Difference | Shifts ionization equilibrium to favor deprotonation, eliminating spectral ambiguities caused by protonated/adduct overlaps. |
| Conditions | Negative-mode MALDI-TOF MS of phospholipid mixtures. |
Eliminates spectral ambiguities in lipidomics workflows, allowing buyers to standardize on a matrix that ensures reproducible quantification of acidic lipids.
Fabricating nonlinear optical (NLO) polymers typically requires high-temperature corona poling near the polymer's glass transition temperature (Tg) to align chromophores, which often leads to thermal degradation and subsequent alignment relaxation. By utilizing 2-(2-Aminoethylamino)-5-nitropyridine (AEANP) as a reactive NLO monomer in electric-field-assisted chemical vapor deposition (E-CVD) with epoxies, the primary amine reacts to form the polymer backbone while the nitropyridine group aligns simultaneously under an applied electric field (0.1-0.2 MV/cm). This achieves an electro-optic coefficient (r11) of ~0.1 pm/V entirely at room temperature, whereas conventional poled polymers show zero EO response if poled post-deposition at room temperature[1].
| Evidence Dimension | Required poling temperature and EO response |
| Target Compound Data | Simultaneous polymerization and alignment yielding ~0.1 pm/V at 25°C |
| Comparator Or Baseline | Conventionally poled guest-host polymers: 0 pm/V at 25°C (requires heating to Tg) |
| Quantified Difference | Enables simultaneous polymerization and NLO alignment at room temperature, bypassing the thermal disturbance and relaxation issues of standard matrices. |
| Conditions | E-CVD at 5 x 10^-5 Torr, 0.1-0.2 MV/cm applied field, room temperature. |
Allows optoelectronics manufacturers to process stable NLO waveguides without high-temperature steps that could damage adjacent semiconductor components.
In the solid-phase synthesis of disubstituted guanidines, the nucleophilicity and steric profile of the input amine dictate coupling efficiency. 2-(2-Aminoethylamino)-5-nitropyridine provides a highly reactive, unhindered primary aliphatic amine separated from the electron-withdrawing nitropyridine ring by a two-carbon spacer. This structural feature isolates the nucleophile from the deactivating resonance of the nitro group. Consequently, it achieves rapid and high-yield coupling to solid-supported intermediates, whereas direct anilines (e.g., 2-amino-5-nitropyridine) exhibit sluggish kinetics and lower final purities due to poor nucleophilicity [1].
| Evidence Dimension | Solid-phase coupling reactivity |
| Target Compound Data | Rapid, complete conversion via the aliphatic amine spacer |
| Comparator Or Baseline | 2-Amino-5-nitropyridine (aromatic amine): Sluggish kinetics and incomplete conversion |
| Quantified Difference | The aliphatic spacer preserves high nucleophilicity, enabling complete conversion in standard solid-phase combinatorial protocols where deactivated anilines fail. |
| Conditions | Solid-phase synthesis of disubstituted guanidines on resin. |
Ensures high-yield, high-purity generation of nitropyridine-functionalized libraries without requiring specialized coupling reagents.
2-(2-Aminoethylamino)-5-nitropyridine is the matrix of choice for analytical laboratories quantifying acidic phospholipids (like PEs and PE plasmalogens). Its basic nature actively promotes deprotonation, making it vastly superior to standard DHB matrices for resolving complex lipid mixtures without adduct-induced spectral overlap , [1].
For materials scientists developing integrated electro-optic devices, this compound serves as a bifunctional NLO monomer. Its ability to undergo simultaneous epoxy cross-linking and electric-field alignment at room temperature eliminates the need for destructive high-temperature poling, making it highly compatible with delicate semiconductor substrates [2].
In pharmaceutical drug discovery workflows, the compound is utilized as a premium building block for solid-phase synthesis. The unhindered aliphatic amine ensures rapid, high-yield coupling to resin-bound intermediates, allowing for the efficient generation of diverse guanidine libraries bearing the nitropyridine pharmacophore [3].
Irritant